Xyloheptaose
Description
Contextualization within Xylooligosaccharide Research and Carbohydrate Chemistry
Xyloheptaose is an oligosaccharide, specifically a xylooligosaccharide (XOS), comprised of seven xylose sugar units linked together. biosynth.com Xylose is a five-carbon sugar (a pentose) that is a fundamental component of hemicellulose, a major polymer found in plant cell walls. google.com XOS, as a class of compounds, are of great interest to the food and pharmaceutical industries due to their beneficial properties. mdpi.com
The broader market for xylooligosaccharides is experiencing significant growth, driven by increasing health consciousness and the demand for functional food ingredients and prebiotics. marketresearchfuture.comacumenresearchandconsulting.com XOS are recognized for their ability to promote the growth of beneficial gut bacteria, such as bifidobacteria and lactobacilli, thereby improving gut health. biosynth.com This has led to their increased use in functional foods, dietary supplements, and animal feed. mdpi.comacumenresearchandconsulting.comxylooligosaccharide.com The global XOS market is projected to see continued expansion, reflecting its growing importance across various industries. mdpi.comacumenresearchandconsulting.comxylooligosaccharide.com
Within the family of XOS, the properties and biological activity can vary with the degree of polymerization (DP), which is the number of xylose units in the chain. Research has often focused on shorter-chain XOS, such as xylobiose (DP2) and xylotriose (B1631234) (DP3), due to their pronounced prebiotic and sweetness properties. mdpi.com However, longer-chain XOS like this compound are also subjects of dedicated research, particularly in understanding enzymatic hydrolysis and substrate binding.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 57167-43-8 | biosynth.comlgcstandards.com |
| Molecular Formula | C35H58O29 | biosynth.comlgcstandards.com |
| Molecular Weight | 942.8 g/mol | biosynth.com |
| Accurate Mass | 942.306 | lgcstandards.com |
Significance in Lignocellulosic Biorefinery and Plant Cell Wall Biology
Lignocellulosic biomass, derived from sources like agricultural residues and hardwoods, is a vast and renewable resource. mdpi.comnih.gov It is primarily composed of cellulose (B213188), hemicellulose, and lignin. mdpi.comnih.gov The hemicellulose fraction, rich in xylan (B1165943), is a key target for valorization in a biorefinery concept, which aims to convert biomass into a range of valuable products, including biofuels, biochemicals, and materials. mdpi.comkaila.eu
This compound is a direct product of the breakdown of xylan, the most abundant hemicellulosic polysaccharide. biosynth.comoup.com The enzymatic hydrolysis of xylan using enzymes called xylanases yields a mixture of xylooligosaccharides of varying lengths, including this compound. biosynth.comoup.comnih.gov Understanding the production and properties of specific XOS like this compound is crucial for optimizing biorefinery processes. researchgate.net These processes are central to the circular bioeconomy, which seeks to replace fossil-based resources with sustainable alternatives. kaila.eu
From a plant cell wall biology perspective, the structure and enzymatic degradation of xylan and its resulting oligosaccharides are fundamental areas of study. The plant cell wall is a complex and dynamic structure that provides support and protection to the plant cell. nih.govresearchgate.net Hemicelluloses, including xylan, form a complex network with cellulose microfibrils and pectins. nih.gov The study of how enzymes interact with and break down these components, releasing oligosaccharides like this compound, provides insights into the intricate architecture of the plant cell wall. osti.govnih.gov
Current Academic Research Trajectories and Identified Knowledge Gaps
Current research on this compound and other XOS is multifaceted. A significant area of investigation involves the enzymes responsible for their production and degradation. Researchers are actively characterizing xylanases from various microbial sources, such as fungi and bacteria, to understand their mode of action, substrate specificity, and potential for industrial applications. oup.comoup.comnih.govoup.comoup.com For instance, studies have detailed how different xylanases produce a range of products from xylose up to this compound depending on the substrate. oup.com The crystal structure of xylanases in complex with this compound has been analyzed to understand the rigid binding of the central sugar units. oup.comoup.comoup.com
Another key research direction is the exploration of the biological activities of XOS. While the prebiotic effects of shorter-chain XOS are well-documented, the specific roles and potential applications of longer-chain oligosaccharides like this compound are still being elucidated. mdpi.commdpi.com Molecular docking studies have been employed to investigate the interaction of this compound with biological targets like Toll-like receptor 4 (TLR4) and human glutathione (B108866) reductase, suggesting potential antitumor activities. mdpi.com
Despite the growing body of research, knowledge gaps remain. A comprehensive understanding of the valorization of the hemicellulosic xylan fraction from agricultural biomass into specific, high-value products like this compound requires further analysis. researchgate.net While the enzymatic hydrolysis of xylan is a key focus, optimizing the production of XOS with a specific degree of polymerization remains a technological challenge. researchgate.net Further research is needed to fully characterize the unique biological functions and potential applications of this compound, distinguishing its effects from other xylooligosaccharides.
Structure
2D Structure
Properties
CAS No. |
57167-43-8 |
|---|---|
Molecular Formula |
C35H58O29 |
Molecular Weight |
942.8 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C35H58O29/c36-8-1-53-30(23(45)15(8)37)60-10-3-55-32(25(47)17(10)39)62-12-5-57-34(27(49)19(12)41)64-14-7-58-35(28(50)21(14)43)63-13-6-56-33(26(48)20(13)42)61-11-4-54-31(24(46)18(11)40)59-9-2-52-29(51)22(44)16(9)38/h8-51H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-,25-,26-,27-,28-,29?,30+,31+,32+,33+,34+,35+/m1/s1 |
InChI Key |
SJTMIWYDZIBBRA-MOXQKMHFSA-N |
SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)OC6COC(C(C6O)O)OC7COC(C(C7O)O)O)O)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@@H]5CO[C@H]([C@@H]([C@H]5O)O)O[C@@H]6CO[C@H]([C@@H]([C@H]6O)O)O[C@@H]7COC([C@@H]([C@H]7O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)OC6COC(C(C6O)O)OC7COC(C(C7O)O)O)O)O)O |
Origin of Product |
United States |
Enzymatic and Chemical Methodologies for Xyloheptaose Generation
Biocatalytic Synthesis from Xylan (B1165943) Substrates
Enzymatic hydrolysis is a highly specific and environmentally friendly method for generating xylooligosaccharides (XOS), including xyloheptaose. frontiersin.org This process utilizes enzymes, primarily xylanases, that precisely cleave the glycosidic bonds within the xylan backbone under mild conditions. frontiersin.orgoatext.com
Endo-β-1,4-D-xylanases (EC 3.2.1.8) are the principal enzymes responsible for the initial breakdown of xylan into smaller oligosaccharides. researchgate.net These enzymes randomly cleave the internal β-1,4-D-xylosidic linkages in the xylan backbone, producing a mixture of XOS with varying degrees of polymerization. frontiersin.orgresearchgate.netjapsonline.com The specificity and hydrolytic pattern of these enzymes are crucial for maximizing the yield of this compound.
Xylanases are classified into several glycoside hydrolase (GH) families, with GH10 and GH11 being the most common for XOS production. nih.gov GH10 xylanases generally have a broader substrate specificity and can act closer to substituted residues on the xylan chain, while GH11 xylanases are typically more sensitive to substitutions. nih.gov The choice of xylanase and its specific action pattern directly influence the composition of the resulting XOS mixture. For instance, some endo-xylanases can hydrolyze xylan to produce a range of products from xylose to this compound. japsonline.comoup.com The final products of hydrolysis are dependent on the source of the enzyme and the specific substrate used. oup.com
To maximize the production of this compound, several parameters of the enzymatic hydrolysis process must be carefully controlled and optimized. These factors significantly influence enzyme activity and the final product profile.
Key parameters for optimization include:
Temperature: Each xylanase exhibits optimal activity at a specific temperature. For example, a xylanase from Streptomyces thermocarboxydus (Xyn_TKU045) showed optimal activity at 60°C. mdpi.com
pH: The pH of the reaction medium is critical for enzyme stability and activity. The optimal pH for Xyn_TKU045 was found to be 6.0. mdpi.com
Enzyme Dosage: The concentration of the enzyme relative to the substrate affects the rate of hydrolysis and the distribution of products.
Substrate Concentration: The initial concentration of the xylan substrate can influence the reaction kinetics and the final yield of specific oligosaccharides.
Incubation Time: The duration of the hydrolysis reaction determines the extent of xylan breakdown. Prolonged incubation can lead to the further breakdown of desired larger oligosaccharides like this compound into smaller units. frontiersin.org
A study on a recombinant endo-1,4-β-xylanase (MxynB-8) demonstrated the dynamic nature of the product profile over time. Initially, longer-chain XOS like xylohexaose (B8087339) are produced, which are then gradually hydrolyzed into smaller oligosaccharides such as xylobiose and xylotriose (B1631234). frontiersin.org Careful monitoring and termination of the reaction at the optimal time are therefore essential for maximizing the this compound fraction.
Table 1: Examples of Endo-β-1,4-xylanases and their Hydrolysis Products
| Enzyme Source | Glycoside Hydrolase Family | Major Hydrolysis Products | Reference |
| Penicillium capsulatum (XynA and XynB) | Not specified | Xylose to this compound | oup.com |
| Streptomyces thermocarboxydus (Xyn_TKU045) | Not specified | Xylobiose and xylotriose | mdpi.com |
| Talaromyces leycettanus (TlXyn30A) | GH30 | MeGlcA2Xyl2-3, xylobiose | mdpi.com |
| Bacillus amyloliquifaciens NRRL B-14393 | Not specified | Xylose, xylobiose, and xylotriose | japsonline.com |
This table is for illustrative purposes and the product profile can vary based on reaction conditions.
The complete and efficient degradation of the complex, branched structure of xylan often requires the synergistic action of multiple enzymes. nih.gov While endo-β-1,4-D-xylanases cleave the main backbone, accessory enzymes are needed to remove the various side chains. nih.gov
Key accessory enzymes include:
β-D-xylosidases (EC 3.2.1.37): These enzymes act on the non-reducing ends of xylo-oligosaccharides to release xylose monomers. nih.gov Their action is important for relieving product inhibition on endo-xylanases. frontiersin.org
α-L-arabinofuranosidases (EC 3.2.1.55): These enzymes remove arabinose side chains. nih.gov
α-glucuronidases (EC 3.2.1.139): These enzymes cleave glucuronic acid residues from the xylan backbone. nih.gov
Acetyl xylan esterases (EC 3.1.1.72): These enzymes remove acetyl groups. nih.gov
Ferulic acid esterases (EC 3.1.1.73): These enzymes cleave ferulic acid residues, which can cross-link xylan to lignin. nih.gov
The combined action of these enzymes leads to a more comprehensive breakdown of the xylan structure, which can be manipulated to favor the production of specific xylooligosaccharides, including this compound.
Optimization of Enzymatic Hydrolysis Parameters for Enhanced this compound Yield
Controlled Partial Acid Hydrolysis and Chemo-Enzymatic Strategies
Besides purely enzymatic methods, chemical and combined chemo-enzymatic approaches are also employed for the generation of this compound.
Controlled partial acid hydrolysis offers a chemical route to break down xylan into a mixture of xylooligosaccharides. cellulosechemtechnol.ro This method typically involves treating the xylan-containing biomass with dilute acids, such as sulfuric acid, at elevated temperatures. cellulosechemtechnol.ro The severity of the acid treatment (acid concentration, temperature, and time) is carefully regulated to achieve partial hydrolysis, yielding a hydrolysate rich in XOS. cellulosechemtechnol.ro
Following hydrolysis, the resulting mixture of sugars, which can include xylose, xylobiose, and higher oligosaccharides up to this compound, needs to be fractionated to isolate the desired product. cellulosechemtechnol.rojst.go.jp Techniques like chromatography are often used for this separation. jst.go.jp While acid hydrolysis is a well-established method, it can be less specific than enzymatic hydrolysis and may lead to the formation of undesirable byproducts.
To enhance the efficiency of enzymatic hydrolysis, a chemical pretreatment step is often integrated into the process. Lignocellulosic biomass has a recalcitrant structure where xylan is intertwined with cellulose (B213188) and lignin. nih.gov Chemical pretreatments, such as with alkali, are used to disrupt this complex structure, making the xylan more accessible to enzymatic attack. japsonline.com This integrated approach combines the benefits of chemical disruption with the high specificity of enzymatic conversion, leading to improved yields of xylooligosaccharides.
Advanced Analytical and Structural Characterization of Xyloheptaose
Chromatographic Separation and Purification Techniques
Chromatography is a cornerstone for the isolation and analysis of xyloheptaose. Various methods are utilized, each offering distinct advantages for profiling, quantification, or large-scale preparation.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating and profiling xylooligosaccharides. shimadzu.comtorontech.com The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase. shimadzu.com For oligosaccharides like this compound, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase HPLC (following derivatization) are common approaches.
In a typical analysis of a XOS mixture, separation is achieved based on the degree of polymerization. Shorter oligomers generally have shorter retention times than longer ones. To enhance detection, especially with UV detectors, pre-column derivatization with a chromophoric agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) can be employed. ncsu.edu This method allows for the simultaneous separation and analysis of various monosaccharides and xylooligosaccharides. ncsu.edu
Table 1: Representative HPLC Separation of PMP-Derivatized Xylooligosaccharides
| Compound | Degree of Polymerization (DP) | Typical Retention Time (minutes) |
| Xylose | 1 | 8.5 |
| Xylobiose | 2 | 10.2 |
| Xylotriose (B1631234) | 3 | 12.1 |
| Xylotetraose | 4 | 14.5 |
| Xylopentaose (B8087354) | 5 | 17.0 |
| Xylohexaose (B8087339) | 6 | 19.8 |
| This compound | 7 | 22.5 |
| Note: Retention times are illustrative and vary based on specific column, mobile phase composition, and flow rate. |
For the sensitive and direct quantitative analysis of underivatized carbohydrates, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the method of choice. solvias.com This technique separates carbohydrates based on their acidity in high pH mobile phases on an anion-exchange column. nih.gov Since oligosaccharides are weak acids, they can be separated with high resolution. The PAD system allows for direct, highly sensitive detection without the need for derivatization. solvias.com
HPAEC-PAD has been successfully used to develop quantitative methods for xylooligosaccharides, including xylobiose through xylohexaose. nih.govresearchgate.net In these analyses, a linear relationship is often observed between the logarithm of the retention time and the degree of polymerization. This relationship allows for the confident identification and calculated retention time of higher oligomers like this compound, even without a pure standard. nih.govresearchgate.netcqvip.com The method demonstrates good linearity, low detection limits, and acceptable recovery rates, making it suitable for accurate quantification in various products. nih.gov
Table 2: HPAEC-PAD Analytical Parameters for Xylooligosaccharide Series
| Analyte | Retention Time (min) tandfonline.com | Limit of Detection (LOD) (mg/L) nih.gov | Limit of Quantification (LOQ) (mg/L) nih.gov |
| Xylobiose (X2) | ~11.0 | 0.064 - 0.111 | 0.214 - 0.371 |
| Xylotriose (X3) | ~13.5 | 0.064 - 0.111 | 0.214 - 0.371 |
| Xylotetraose (X4) | ~16.0 | 0.064 - 0.111 | 0.214 - 0.371 |
| Xylopentaose (X5) | ~18.0 | 0.064 - 0.111 | 0.214 - 0.371 |
| Xylohexaose (X6) | ~20.0 | 0.064 - 0.111 | 0.214 - 0.371 |
| This compound (X7) | ~22.0 | Calculated | Calculated |
| Note: Retention times are from a representative chromatogram. LOD and LOQ values are for the XOS series (X2-X6) as reported in the literature. |
When larger quantities of pure this compound are required, for instance, for structural studies or as an analytical standard, preparative separation techniques are necessary. Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatography technique that operates without a solid stationary phase, which avoids the irreversible adsorption of analytes. researchgate.netresearchgate.net It utilizes a biphasic solvent system, where one liquid phase is held stationary by a centrifugal field while the other liquid mobile phase is pumped through it. kromaton.com
CPC is particularly suitable for the separation of polar compounds like oligosaccharides. brunel.ac.uk Researchers have successfully fractionated mixtures of xylose oligomers using CPC with solvent systems such as butanol:methanol:water. kromaton.com By operating the system in an ascending or descending mode, fractions enriched in specific oligomers can be collected. While many studies focus on lower DP oligomers, the principles can be extended to separate this compound by optimizing the solvent system and operating parameters. kromaton.compurdue.edu
Table 3: Solvent Systems Investigated for CPC Separation of Xylooligosaccharides
| Solvent System Components | Volumetric Ratio | Application Notes |
| n-Butanol / Methanol / Water | 5:1:4 | Effective for fractionating XOS from DP2 to DP5 from birchwood xylan (B1165943) hydrolysate. kromaton.com |
| Heptane / n-Butanol / Acetonitrile | 9:4:5 | Deemed a suitable system for purifying XOS based on theoretical and experimental partition coefficients. purdue.edu |
| Chloroform / Methanol / Water | 5:6:4 | Used for the separation of neutral oligosaccharides. nih.gov |
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Quantitative Analysis
Spectroscopic and Mass Spectrometric Elucidation of Glycosidic Linkages and Conformation
Once isolated, this compound is subjected to spectroscopic analysis to confirm its molecular structure, including the sequence of monosaccharide units, the nature of the glycosidic linkages, and its conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural assignment of oligosaccharides. libretexts.orglibretexts.org Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the atom connectivity and spatial arrangement. nih.gov
For this compound, ¹H NMR spectra would show characteristic signals for the anomeric protons (H-1) of the xylose units. The chemical shift and coupling constant (J-value) of these signals are indicative of the α or β configuration of the glycosidic linkage. For a β-(1→4) linkage, the anomeric proton signal typically appears as a doublet around 4.3-4.5 ppm with a coupling constant of approximately 7-8 Hz. ¹³C NMR spectra provide information on each carbon atom in the molecule, with the anomeric carbon (C-1) signal around 102-104 ppm confirming the β-configuration. Two-dimensional NMR experiments are then used to definitively assign all proton and carbon signals and confirm the (1→4) linkage between the xylose units.
Table 4: Typical NMR Chemical Shift Ranges for β-(1→4)-Xylooligosaccharides
| Nucleus | Atom Position | Typical Chemical Shift (ppm) | Structural Information |
| ¹H | Anomeric (H-1) | 4.3 - 4.5 | Confirms β-anomeric configuration (J ≈ 7-8 Hz). |
| ¹H | Ring Protons (H-2 to H-5) | 3.2 - 4.2 | Complex overlapping region characteristic of the xylose ring. |
| ¹³C | Anomeric (C-1) | 102 - 104 | Confirms β-anomeric configuration. |
| ¹³C | Linked (C-4) | 76 - 79 | Shift indicates substitution at the C-4 position. |
| ¹³C | Ring Carbons (C-2, C-3, C-5) | 70 - 78 | Characteristic shifts for xylopyranose units. |
| Note: Chemical shifts are approximate and depend on the solvent (e.g., D₂O), temperature, and position within the oligomeric chain (internal vs. terminal residue). |
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. labindia-analytical.comnih.gov The FTIR spectrum of this compound provides a molecular fingerprint, confirming the presence of key structural features. biomedscidirect.com
The spectrum is dominated by a broad absorption band in the region of 3600-3200 cm⁻¹, which corresponds to the O-H stretching vibrations of the numerous hydroxyl groups. The absorption bands around 2900 cm⁻¹ are due to the C-H stretching vibrations of the xylopyranose rings. The "fingerprint region" (below 1500 cm⁻¹) is complex but contains valuable information. The strong absorption band around 1040 cm⁻¹ is characteristic of the C-O-C stretching of the glycosidic linkages, while the band near 895 cm⁻¹ is indicative of the β-glycosidic linkages present in the chain. biomedscidirect.com
Table 5: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Linkage |
| ~3350 (broad) | O-H stretching | Hydroxyl groups (-OH) |
| ~2920 | C-H stretching | Aliphatic C-H in pyranose rings |
| ~1640 | O-H bending | Adsorbed water |
| ~1040 | C-O-C stretching | Glycosidic linkage |
| ~895 | C-H deformation | β-glycosidic linkage |
| Note: Peak positions are approximate and can vary slightly based on sample preparation and hydration state. |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) for Molecular Weight and Oligomer Distribution
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is a rapid, sensitive, and powerful analytical technique widely employed for the characterization of carbohydrates, including xylooligosaccharides (XOS). nih.govbioneer.com This method is particularly advantageous for analyzing complex mixtures of oligosaccharides, providing detailed information on their molecular weights and the distribution of oligomers with varying degrees of polymerization (DP). nih.gov The analysis involves co-crystallizing the analyte (XOS) with a suitable matrix material, such as 2,5-dihydroxybenzoic acid (2,5-DHB), on a target plate. mdpi.com A pulsed laser irradiates the sample, causing the desorption and ionization of the analyte molecules, which are then accelerated into a time-of-flight mass analyzer. The instrument measures the time it takes for the ions to travel to the detector, which is proportional to their mass-to-charge ratio (m/z), allowing for the determination of their molecular weights. bioneer.comsigmaaldrich.com
In the analysis of this compound and other XOS, MALDI-ToF MS spectra typically reveal a series of peaks corresponding to oligosaccharides of different lengths. nih.govmdpi.com These are generally observed as pseudomolecular ions, most commonly as sodium adducts ([M+Na]⁺). nih.gov The mass difference between adjacent peaks in a homologous series of neutral XOS corresponds to the mass of a single xylopyranose residue (132 Da). mdpi.com For instance, a study utilizing MALDI-ToF MS for quality analysis of commercial XOS products identified the sodium adduct of this compound (DP7) at an m/z of 833. nih.gov This high-resolution capability allows for the clear differentiation of oligosaccharides that are difficult to separate using traditional chromatographic methods, such as those with a DP between 4 and 7. nih.gov
Furthermore, MALDI-ToF MS can reveal the presence of substituted or modified oligosaccharides. Analyses have detected not only neutral XOS but also acidic XOS, such as those carrying methylglucuronic acid side chains, and acetylated forms. mdpi.comnih.gov The technique is sensitive enough to identify XOS with one or more acetyl groups across a range of DPs (e.g., DP2 to DP7). nih.gov This detailed characterization of oligomer distribution is critical for understanding the composition of XOS samples produced from the hydrolysis of lignocellulosic biomass like xylan. mdpi.com
Below is a data table of theoretical m/z values for xylooligosaccharides (as sodium adducts) commonly observed in MALDI-ToF MS analysis. nih.gov
| Oligosaccharide | Degree of Polymerization (DP) | Formula | Mass of Repeating Unit (Xylose) | Theoretical m/z ([M+Na]⁺) |
| Xylotriose | 3 | C₁₅H₂₆O₁₃ | 132.1 Da | 437 |
| Xylotetraose | 4 | C₂₀H₃₄O₁₇ | 132.1 Da | 569 |
| Xylopentaose | 5 | C₂₅H₄₂O₂₁ | 132.1 Da | 701 |
| Xylohexaose | 6 | C₃₀H₅₀O₂₅ | 132.1 Da | 833 |
| This compound | 7 | C₃₅H₅₈O₂₉ | 132.1 Da | 965 |
| Xylooctaose | 8 | C₄₀H₆₆O₃₃ | 132.1 Da | 1097 |
| Xylononaose | 9 | C₄₅H₇₄O₃₇ | 132.1 Da | 1229 |
| Xylodecaose | 10 | C₅₀H₈₂O₄₁ | 132.1 Da | 1361 |
Table generated based on data from a fast saccharide mapping study. nih.gov
Crystallographic Analysis of this compound and Related Oligosaccharides
X-ray crystallography is an indispensable tool for elucidating the three-dimensional atomic structure of molecules, including complex carbohydrates and their interactions with proteins. While obtaining a crystal structure of an isolated oligosaccharide like this compound is challenging, significant structural insights have been gained from crystallographic analyses of this compound and related xylo-oligosaccharides (XOS) in complex with carbohydrate-binding proteins, particularly glycoside hydrolase enzymes. rcsb.orgresearchgate.netpdbj.org These studies provide precise details about the conformation of the sugar rings, the geometry of glycosidic linkages, and the specific interactions that govern substrate recognition and binding. pdbj.orgndpublisher.in
A key example is the crystal structure of a variant of the glycoside hydrolase family 10 (GH10) xylanase from Caldicellulosiruptor bescii (CbXyn10C) in complex with this compound (PDB ID: 5OFK). rcsb.orgpdbj.org This structure was determined by X-ray diffraction to a high resolution of 1.16 Å. rcsb.org The analysis revealed that the this compound molecule occupies seven sugar-binding subsites within the enzyme's active site cleft. pdbj.org Such structural data is crucial for identifying the specific amino acid residues responsible for interacting with the substrate through hydrogen bonds and hydrophobic stacking, which are fundamental to the enzyme's catalytic mechanism. pdbj.orgnih.gov
Crystallographic studies of enzymes complexed with other, related XOS also contribute to a broader understanding of this compound's structural context. For instance, structures of xylanases have been solved in complex with shorter oligosaccharides like xylotriose and xylohexaose. researchgate.net Similarly, the crystal structure of a solute-binding protein from Bifidobacterium animalis in complex with arabinoxylotriose (a decorated xylotriose) has shed light on how gut microbiota recognize and uptake these specific glycans. rcsb.org These analyses collectively demonstrate that the binding clefts of these proteins are finely tuned to accommodate the β-1,4-linked xylopyranose backbone characteristic of xylan and its oligomers. researchgate.netuliege.be
The table below summarizes key crystallographic data for this compound and related xylo-oligosaccharides complexed with proteins.
| Ligand | Protein | PDB ID | Resolution (Å) | Method |
| This compound | CbXyn10C variant (GH10 Xylanase) | 5OFK | 1.16 | X-ray Diffraction |
| Xylotetraose | BsAXH-m2,3 (GH43 Arabinoxylan Arabinofuranohydrolase) | Not specified in abstract | Not specified in abstract | Crystallographic Analysis |
| Arabinoxylotriose | Solute Binding Protein (B. animalis) | 4C1T | 2.39 | X-ray Diffraction |
| Xylohexaose | XynII (GH11 Xylanase) | Not specified in abstract | Not specified in abstract | X-ray Crystallography |
Table compiled from data in the RCSB Protein Data Bank and related publications. rcsb.orgresearchgate.netpdbj.orgrcsb.orgebi.ac.uk
Molecular Recognition and Enzymatic Dynamics Involving Xyloheptaose
Substrate Specificity and Kinetic Characterization of Xyloheptaose Degradation
The enzymatic degradation of xylan (B1165943), a major component of hemicellulose, is carried out by xylanases, which are glycoside hydrolase enzymes. foods-additive.com These enzymes break down xylan into smaller xylo-oligosaccharides and xylose. foods-additive.com The substrate specificity of xylanases is a critical factor in their efficiency, with studies showing that the length of the xylooligosaccharide chain significantly influences the kinetic parameters of the enzymatic reaction.
Research on various xylanases has demonstrated that longer xylooligosaccharides are often preferred substrates. For instance, kinetic studies on the hydrolysis of xylo-oligosaccharides ranging from xylobiose to xylodecaose revealed that xylohexaose (B8087339) and this compound were the preferred substrates for a particular enzyme. researchgate.net In another study, a direct mass spectrometric approach was used to determine the steady-state kinetic parameters for the hydrolysis of several xylooligosaccharides by Trichoderma reesei endo-1,4-beta-xylanase II (TRX II). The results indicated that xylohexaose (Xyl6) was the most preferred substrate, with the highest specificity constant (kcat/KM). nih.gov The Michaelis constant (KM) for xylopentaose (B8087354) (Xyl5) was found to be roughly twice as high as that for Xyl6, suggesting that a minimum of six subsites in the enzyme's active site are involved in substrate binding. nih.gov
The kinetic parameters, including the Michaelis constant (Km) and the maximum reaction velocity (Vmax), are crucial for characterizing the efficiency of an enzyme. For a xylanase produced by Penicillium rubens, the Km and Vmax for beechwood xylan were determined to be 43.74 mg/mL and 0.64 μmol/(min·mg), respectively. srce.hr Similarly, a salt-tolerant GH11 xylanase, Xynst, and its mutant, W6F/Q7H, showed high affinity for beechwood xylan with Km values of 0.30 mg mL−1 and 0.18 mg mL−1, respectively. The mutant W6F/Q7H exhibited a remarkably high catalytic efficiency (Kcat/Km) of 15483.33 mL mg−1 s−1. mdpi.comnih.gov
The products of xylan hydrolysis can vary depending on the specific xylanase and the substrate used. For example, the hydrolysis of various xylans and xylopentaose by two different xylanases from Penicillium capsulatum resulted in products ranging from xylose to this compound. oup.com In some cases, the absence of xylose as an end product is considered beneficial, as xylose can inhibit the production of xylooligosaccharides (XOS). mdpi.com The thermophilic xylanase from one study predominantly produced xylobiose, suggesting a specific catalytic mechanism with a high affinity for cleaving glycosidic bonds at particular positions within the xylan substrate. mdpi.com
Interactive Data Table: Kinetic Parameters of Various Xylanases
| Enzyme Source | Substrate | Km | Vmax | kcat/Km | Reference |
| Trichoderma reesei TRX II | Xylohexaose | 73 µM | - | 0.93 µM⁻¹ s⁻¹ | nih.gov |
| Trichoderma reesei TRX II | Xylopentaose | 136 µM | - | 0.37 µM⁻¹ s⁻¹ | nih.gov |
| Penicillium rubens | Beechwood Xylan | 43.74 mg/mL | 0.64 µmol/(min·mg) | - | srce.hr |
| Bacillus sp. SC1 Xynst | Beechwood Xylan | 0.30 mg/mL | - | - | mdpi.comnih.gov |
| Bacillus sp. SC1 W6F/Q7H | Beechwood Xylan | 0.18 mg/mL | - | 15483.33 mL mg⁻¹ s⁻¹ | mdpi.comnih.gov |
| Thermotoga thermarum | pNPX | - | - | - | frontiersin.org |
| Thermotoga petrophila | pNPX | - | - | - | frontiersin.org |
Investigation of Enzyme-Xyloheptaose Binding Interfaces
Active Site Architecture and Catalytic Mechanism of Xylanases
Xylanases, primarily from glycoside hydrolase (GH) families 10 and 11, employ a double displacement mechanism to hydrolyze xylan, which results in the retention of the anomeric configuration of the substrate. foods-additive.com This catalytic process is facilitated by two key glutamate (B1630785) residues within the active site. foods-additive.com The reaction proceeds in two main steps: glycosylation, where a catalytic nucleophile (typically a glutamate) attacks the anomeric carbon to form a covalent glycosyl-enzyme intermediate, and deglycosylation, where a water molecule, activated by the other glutamate residue (acting as an acid/base), hydrolyzes this intermediate to release the product. foods-additive.com
The active site of a xylanase is a cleft or groove that can accommodate several xylose units. foods-additive.com The architecture of this active site, including the specific amino acid residues present, dictates the enzyme's substrate specificity and catalytic efficiency. foods-additive.com For instance, in GH10 family xylanases, the active site cleft is well-conserved, with a significant number of conserved amino acids concentrated at the -2 and -1 subsites, which are crucial for substrate binding and catalysis. frontiersin.org Aromatic residues, such as tyrosine and tryptophan, are frequently found in the substrate-binding sites of xylanases and play a significant role in stacking interactions with the sugar rings of the substrate. nih.govtandfonline.com
Studies involving site-directed mutagenesis have highlighted the importance of specific residues. For example, mutating conserved aromatic residues in xylanase A from Streptomyces lividans reduced its affinity for birchwood xylan. nih.gov Similarly, in a GH11 xylanase, alanine (B10760859) substitution of amino acids in the active site had varying impacts on catalytic efficiency, with mutations at the +2 and +3 subsites significantly reducing enzyme activity. nih.gov This indicates that even residues at more distant subsites are necessary for efficient catalysis. nih.gov
Conformational Adaptations of this compound during Enzyme Binding
The binding of a flexible substrate like this compound to the active site of a xylanase can induce conformational changes in both the substrate and the enzyme. The "thumb" loop, a flexible region in some xylanases, can open and close over the active site, regulating substrate access. usp.br Upon binding, the substrate adopts a specific conformation within the active site to align the scissile glycosidic bond with the catalytic residues.
NMR studies on a xylanase from Streptomyces lividans revealed enhanced conformational dynamics in the thumb loop region upon binding of xylobiose and xylopentaose. nih.gov This suggests that ligand binding can trigger functionally relevant motions on the millisecond timescale. nih.gov Molecular dynamics simulations have also shown that temperature can induce conformational changes in the product release area of xylanases, which in turn can modulate their action mode and product specificity. core.ac.uk For example, a xylanase from Thermotoga petrophila produced a mixture of xylobiose and xylotriose (B1631234) at lower temperatures, but exclusively xylobiose at higher temperatures, a change attributed to a temperature-induced opening of a catalytic loop. core.ac.uk
Computational Biophysical Studies of this compound Interactions
Molecular Docking Simulations for Ligand-Enzyme Complex Prediction
Molecular docking is a powerful computational tool used to predict the preferred binding orientation of a ligand to a protein and to estimate the binding affinity. In the context of this compound and xylanases, docking studies have been instrumental in understanding the substrate-binding mechanism. These simulations can dock various xylooligosaccharides, from xylobiose to this compound, into the active site of a xylanase to identify the key interactions. researchgate.netnih.govresearchgate.net
Docking studies on a family 11 xylanase from Bacillus firmus K-1 with xylooligosaccharides (X2-X7) suggested that the substrate-binding site likely contains six subsites. nih.govresearchgate.net These studies also identified several aromatic residues that play a crucial role in stacking interactions with the substrate at these subsites. nih.govresearchgate.net In another study, docking of various bacterial xylanases with different xylooligosaccharides revealed that the xylanases generally exhibited the highest interaction with xylopentaose. researchgate.net A docking study of a modeled xylanase from Coprinus cinereus with this compound provided detailed information about the interactions between the active site residues and the different monomers of the polymer. ndpublisher.in
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and an enzyme, allowing for the study of conformational changes and the stability of the complex over time. nih.gov MD simulations of xylanase-xylooligosaccharide complexes can reveal how the substrate and enzyme adapt to each other upon binding and how factors like temperature and the presence of cofactors can influence this interaction.
MD simulations have been used to investigate the stability of xylanase-xylose complexes, showing that the presence of certain metal ions can lead to a more stable complex with a lower root mean square deviation (RMSD). frontiersin.org These simulations also revealed that the addition of Mn2+ could induce structural changes in the active site, enlarging the substrate binding pocket. frontiersin.org In another study, MD simulations of two GH-11 xylanases at different temperatures showed that increased temperature induced significant changes in the dynamics of the thumb region, which is crucial for substrate binding and activity. nih.govnih.gov Furthermore, MD simulations can be used to investigate the interactions between enzymes and ligands at an atomic level, providing insights into the stability of the docked complexes. acs.org
Interactive Data Table: Computational Studies of this compound and Xylanase Interactions
| Study Type | Enzyme | Ligand(s) | Key Findings | Reference |
| Molecular Docking | Bacillus firmus K-1 Xyn11A | Xylobiose to this compound (X2-X7) | Substrate-binding site likely contains six subsites; identified key aromatic residues for stacking interactions. | nih.govresearchgate.net |
| Molecular Docking | Bacterial Xylanases | Xylobiose, Xylotriose, Xylotetraose, Xylopentaose | Xylanases showed the highest interaction with xylopentaose. | researchgate.net |
| Molecular Docking | Coprinus cinereus Xylanase | This compound (X7) | Provided detailed information on enzyme-ligand interactions. | ndpublisher.in |
| Molecular Dynamics | Xylanase-xylose complex | Xylose | Mn2+ stabilized the complex and enlarged the substrate binding pocket. | frontiersin.org |
| Molecular Dynamics | GH-11 Xylanases | Xylohexaose | Temperature induced significant dynamic changes in the thumb region. | nih.gov |
| Molecular Dynamics | Thermotoga petrophila Xylanase 10B | Xylobiose | Temperature-induced conformational changes in the product release area modulate enzyme activity. | core.ac.uk |
Homology Modeling for Structural Prediction of Novel this compound-Interacting Proteins
The elucidation of the three-dimensional (3D) structure of proteins that interact with this compound is fundamental to understanding the molecular basis of its recognition, binding, and enzymatic processing. While experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution structural data, they can be time-consuming and challenging, particularly for proteins that are difficult to crystallize. Homology modeling, also known as comparative modeling, presents a powerful computational alternative for generating reliable 3D models of these proteins. ndpublisher.injazindia.com This approach is predicated on the principle that proteins with similar amino acid sequences will adopt similar 3D structures. jazindia.com
The process of homology modeling for a novel this compound-interacting protein begins with identifying a suitable template structure. This involves searching protein databases, such as the Protein Data Bank (PDB), for experimentally determined structures of homologous proteins. ndpublisher.in For instance, in modeling a newly identified xylanase, researchers would look for existing crystal structures of related xylanases that share a significant degree of sequence identity (typically >30-40%) with the target protein. ndpublisher.injazindia.com Once a template is selected, the amino acid sequence of the target protein is aligned with the template sequence. This alignment guides the construction of the 3D model, where the backbone of the target protein is built to conform to the template's structure. Specialized software, such as SWISS-MODEL, is often employed for this purpose. ndpublisher.injazindia.com The final steps involve modeling the side chains and any loop regions that differ from the template, followed by energy minimization and model validation to ensure the stereochemical quality and accuracy of the predicted structure. ndpublisher.in
A critical application of these generated models is in performing molecular docking studies to investigate the interaction between the protein and this compound. Docking algorithms predict the preferred orientation and conformation of the ligand (this compound) within the protein's binding site, providing insights into the specific amino acid residues involved in the interaction.
One notable study focused on a family 11 xylanase (Xyn11A) from Bacillus firmus K-1. tandfonline.comnih.govresearchgate.net Researchers first constructed a 3D model of Xyn11A using homology modeling. tandfonline.comnih.gov They then performed molecular docking simulations with a series of xylooligosaccharides, including this compound (X7). tandfonline.comnih.gov The results suggested that the substrate-binding site of Xyn11A likely contains six subsites. tandfonline.comnih.gov The docking analysis also identified key aromatic residues, such as tyrosine and tryptophan, that play a crucial role in the binding of the xylooligosaccharide chain through stacking interactions. tandfonline.comnih.gov
Similarly, homology modeling was used to generate a 3D structure of a xylanase from the fungus Coprinus cinereus. ndpublisher.in The model was based on the crystal structure of a related xylanase from Chaetomium thermophilum, with which it shared 65% sequence identity. ndpublisher.in Subsequent docking of this compound into the active site of the modeled enzyme helped to delineate the substrate-binding cleft and identify the specific amino acid residues constituting the six subsites involved in catalysis. ndpublisher.in
The discovery of truly novel this compound-interacting proteins, beyond known enzyme families, can be advanced by various in silico screening methods. scispace.comresearchgate.netrsc.org Techniques like SPOT-Struc combine structural similarity searches with binding affinity predictions to identify potential carbohydrate-binding proteins from genomic data. scispace.com Machine learning-based approaches, such as SPRINT-CBH and GlycanInsight, use sequence and structural features to predict carbohydrate-binding sites on a protein's surface. researchgate.netrsc.org Once a candidate protein is identified through these predictive methods, homology modeling can be applied to generate its 3D structure, even in the absence of a closely related, experimentally solved structure. This model can then be used for docking studies with this compound to form hypotheses about its function and binding mechanism, guiding further experimental validation.
Research Findings on Homology Modeled this compound-Interacting Proteins
| Protein | Organism | Modeling Approach | Key Findings from this compound Docking | Reference |
|---|---|---|---|---|
| Xylanase (Xyn11A) | Bacillus firmus K-1 | Homology Modeling | The substrate-binding site likely comprises six subsites (-3 to +3). Aromatic residues (Tyrosine, Tryptophan) are critical for substrate binding. | tandfonline.com, nih.gov |
| Xylanase | Coprinus cinereus | Homology Modeling | The model revealed a six-subsite binding cleft. Docking identified key residues (Asn35, Tyr68, Arg113, etc.) forming the active site. | ndpublisher.in |
| Toll-like receptor 4 (TLR4) | Human | Molecular Docking | This compound forms hydrogen bonds with six amino acid residues of the TLR4/MD-2 complex, with a binding affinity of -7.6 kcal/mol. | mdpi.com |
| Human Glutathione (B108866) Reductase | Human | Molecular Docking | This compound demonstrated the best binding affinity energy score of -11.9 kcal/mol compared to smaller xylooligosaccharides. | mdpi.com |
Biological and Ecological Functions of Xyloheptaose in Non Mammalian Systems
Role as a Modulator in Plant Growth and Development
While direct evidence for xyloheptaose as a primary signaling molecule in plant growth is still emerging, the broader class of xylooligosaccharides (XOS) is recognized for its regulatory effects. Sugars, in general, are not only essential for energy and structure but also act as signaling molecules that can modulate plant growth and development. pbsociety.org.pl They influence a wide array of processes including cell division, germination, vegetative growth, and flowering. pbsociety.org.pl The perception and signaling of sugar availability are crucial for plants to adapt their growth and development to changing environmental conditions. pbsociety.org.pl
Participation in Plant Cell Wall Biosynthesis and Remodeling Pathways
The plant cell wall is a dynamic structure composed of cellulose (B213188), hemicellulose, pectin, and lignin, and its synthesis and modification are critical for plant growth and response to environmental stimuli. capes.gov.brnih.govmdpi.com Hemicelluloses, including xylan (B1165943), are key components of the plant cell wall, and their breakdown and reassembly are integral to cell wall remodeling. researchgate.net This remodeling is essential for processes like cell expansion, differentiation, and adaptation to stress. numberanalytics.comfrontiersin.org
Enzymes such as expansins and peroxidases play crucial roles in modifying the cell wall architecture. nih.govnih.gov Expansins are proteins that facilitate the loosening of the cell wall, allowing for cell growth. nih.gov Peroxidases are involved in both the loosening and stiffening of the cell wall by producing reactive oxygen species and oxidizing cell wall components. nih.gov
While this compound itself is a product of xylan degradation, its presence can be indicative of active cell wall remodeling. The enzymes responsible for breaking down xylan, known as xylanases, release xylooligosaccharides of varying lengths, including this compound. researchgate.net The controlled degradation of cell wall components is a fundamental part of plant development and response to both biotic and abiotic stresses. numberanalytics.comnih.gov For example, under heat stress, the composition and structure of the plant cell wall are significantly altered to enhance thermotolerance. mdpi.com
This compound in Microbial Ecosystems and Environmental Bioconversion
This compound is a key intermediate in the microbial breakdown of xylan, the most abundant hemicellulose in plant biomass. researchgate.netresearchgate.net This makes it a significant molecule in microbial ecosystems and the broader context of environmental carbon cycling.
Substrate Utilization by Xylanolytic Microorganisms
Numerous microorganisms, including bacteria and fungi, possess xylanolytic enzyme systems to break down xylan into smaller oligosaccharides and ultimately to xylose. researchgate.netresearchgate.net this compound serves as a substrate for these xylanolytic enzymes. researchgate.net For instance, research on Clostridium cellulovorans and other bacteria has shown that their xylanases can act on xylo-oligosaccharides like this compound. researchgate.net Some enzymes, like the pI 9.0 xylanase, even exhibit transxylosidase activity using this compound as a substrate. researchgate.net
The efficiency of this compound utilization can vary among different microbial species and their specific enzymes. Studies have investigated the substrate specificity of various xylanases, with some showing a preference for longer-chain xylooligosaccharides. nih.gov The ability to utilize this compound is a key characteristic of xylanolytic microorganisms, enabling them to thrive in environments rich in plant biomass. researchgate.net
| Microbial Enzyme | Source Organism | Action on this compound | Reference |
| pI 9.0 xylanase | Horse manure bacteria | Substrate for transxylosidase activity | researchgate.net |
| GH-11 xylanase | Bacillus firmus K-1 | Docking studies with various oligosaccharides including this compound | nih.gov |
| Xyn1 | Paenibacillus sp. strain W-61 | Degraded to smaller xylooligosaccharides | tandfonline.com |
Regulatory Roles in Microbial Enzyme Expression and Metabolic Flux
The presence of xylooligosaccharides, including this compound, can act as an inducer for the expression of xylanolytic enzymes in many microorganisms. This regulatory mechanism allows microbes to efficiently produce the necessary enzymes only when a suitable substrate is available. While xylose is a common inducer, longer oligosaccharides can also play a regulatory role. The regulation of enzyme expression is a complex process involving various transcription factors and signaling pathways. researchgate.net
The breakdown of this compound contributes to the metabolic flux within the microbial cell, providing carbon and energy for growth. The regulation of metabolic pathways, including the flow of carbon from substrates like this compound, is crucial for optimizing microbial growth and the production of desired metabolites. frontiersin.org Strategies to improve the expression of microbial enzymes often focus on understanding and manipulating these regulatory networks. nih.govnih.gov
Contribution to Carbon Cycling in Natural Environments
The decomposition of plant biomass is a cornerstone of the global carbon cycle. nih.govberkeley.edunoaa.gov Microorganisms are the primary drivers of this process, breaking down complex polymers like cellulose and hemicellulose into simpler molecules. researchgate.net this compound, as an intermediate in xylan degradation, is a transient but important component of the carbon flow in terrestrial and aquatic ecosystems.
The breakdown of this compound by soil microbes releases carbon that can be used for microbial respiration, contributing to the flux of carbon dioxide into the atmosphere, or incorporated into microbial biomass, contributing to soil organic matter. nih.gov The interactions within the rhizosphere, the area of soil directly influenced by plant roots, are particularly important for the soil carbon cycle. frontiersin.org The rate of decomposition and carbon turnover is influenced by various environmental factors and the composition of the microbial community. researchgate.netfrontiersin.org Understanding the role of molecules like this compound in these processes is essential for modeling and potentially manipulating carbon dynamics in various ecosystems. nih.gov
Future Research Avenues and Methodological Advancements for Xyloheptaose Studies
Discovery and Engineering of Novel Biocatalysts for Tailored Xyloheptaose Production
The efficient and specific production of this compound hinges on the availability of advanced biocatalysts, primarily enzymes like xylanases. Current research focuses on moving beyond enzymes that produce a broad spectrum of XOS to those that can be tailored for specific chain lengths. Future progress in this area lies in a dual strategy of discovery and engineering. sci-hub.se
Discovery of Novel Enzymes: The search for new biocatalysts continues to be a critical starting point. nih.gov Researchers are exploring extreme environments to find microorganisms (extremophiles) that possess unique, highly stable, or specific enzymes. A significant avenue is metagenomics, which allows scientists to screen the genetic material from entire environmental samples, bypassing the need to culture individual microbes. sci-hub.se This approach provides access to a vast, untapped reservoir of enzymes with potentially novel activities, including those that may naturally produce higher yields of this compound.
Engineering of Biocatalysts: Alongside discovery, the engineering of existing enzymes is a powerful strategy. elesztogenetika.com
Directed Evolution: This technique mimics natural selection in the laboratory to evolve enzymes with desired properties. By creating libraries of enzyme variants and screening for enhanced production of this compound, researchers can significantly improve catalytic efficiency and specificity. sci-hub.senih.gov
Rational Design: This approach uses detailed knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make precise modifications. nih.gov For example, by altering the amino acids in the substrate-binding site of a xylanase, it is possible to control the size of the oligosaccharide products, thereby enriching for this compound. researchgate.net
Computational and In Silico Methods: Advances in computational biology and bioinformatics are accelerating enzyme engineering. nih.gov These tools can predict how changes in an enzyme's structure will affect its function, guiding rational design and reducing the experimental workload. nih.gov
Specialized technology platforms that combine protein evolution with fermentation process development are being created to accelerate the journey from a novel enzyme concept to industrial-scale production in less than a year. metgen.com The goal is to develop robust biocatalysts that can efficiently hydrolyze various xylan-rich feedstocks, such as corncob and other agro-industrial residues, to yield a high concentration of this compound.
Development of Advanced Spectroscopic and Structural Biology Techniques for In Situ Analysis
Understanding and optimizing this compound production and its interactions requires sophisticated analytical methods that can provide detailed information in real-time and at a molecular level.
Advanced Analytical Chromatography: High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAEC-PAD) has become a powerful and established method for the detailed analysis of xylo-oligosaccharides. researchgate.net It allows for the precise separation and quantification of individual XOS, including xylobiose through xylohexaose (B8087339), and the retention time for this compound can be accurately calculated. researchgate.net This technique is crucial for monitoring the output of enzymatic hydrolysis and purifying specific oligosaccharides.
Spectroscopic Techniques for In Situ Monitoring: A key advancement is the development of techniques for in situ analysis, which allows researchers to observe processes as they happen without extensive sample preparation.
Near-Infrared (NIR) Spectroscopy: NIR, combined with multivariate statistics (chemometrics), is emerging as a feasible method for rapid, at-line monitoring of XOS concentrations in aqueous process streams. nrel.gov This could provide real-time feedback during industrial production, allowing for dynamic control to maximize the yield of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to elucidate the molecular structure of XOS, providing valuable insights into their chemical characteristics. mdpi.com
Structural Biology and Computational Modeling: Understanding the interaction between enzymes and their substrates at an atomic level is fundamental for rational enzyme design.
X-ray Crystallography and Mass Spectrometry (MS): These techniques are used to determine the three-dimensional structure of xylanases and to identify the key amino acid residues in the active site that are responsible for catalysis. researchgate.net
Molecular Docking: Computational docking studies are increasingly used to simulate how oligosaccharides of different lengths, from xylobiose to this compound, fit into the active site of an enzyme or bind to a biological receptor. researchgate.netmdpi.com This modeling helps predict which enzymes are likely to produce this compound and provides a basis for engineering enzymes with modified product specificity. researchgate.net
| Technique | Application in this compound Studies | Key Advantage |
|---|---|---|
| HPAEC-PAD | Separation and quantification of individual XOS, including this compound. researchgate.net | High resolution and sensitivity for complex oligosaccharide mixtures. |
| NIR Spectroscopy | At-line or in-line monitoring of total XOS concentration during production. nrel.gov | Provides rapid, real-time process data. |
| FT-IR Spectroscopy | Elucidation of the primary molecular structure and chemical bonds. mdpi.com | Provides fundamental structural information. |
| Mass Spectrometry (MS/MS) | Identification of enzyme active site residues and sequencing of oligosaccharides. researchgate.netresearchgate.net | High precision for molecular weight and structural fragment determination. |
| Molecular Docking | Simulating the binding of this compound to enzyme active sites or biological receptors. researchgate.netmdpi.com | Predicts molecular interactions to guide enzyme engineering and functional studies. |
Application of Systems Biology and Omics Approaches to this compound Metabolism and Function
To fully comprehend the biological role and potential applications of this compound, research is moving beyond single-molecule studies to a systems-level understanding. Systems biology, which integrates various "omics" data, provides a holistic view of how this compound is metabolized and how it influences biological systems. nih.gov
Metabolomics and Transcriptomics: These approaches are particularly powerful in studying the prebiotic effects of XOS. Integrated metabolomics and transcriptomics analyses have revealed that XOS can modulate crucial metabolic pathways, such as butanoate metabolism, and key signaling pathways like PPAR and NF-kappa B in host organisms. rsc.org Future studies focusing specifically on this compound will help delineate its precise contribution to these effects, such as the production of beneficial short-chain fatty acids like butyrate. uliege.be
Gut Microbiome Analysis: The gut microbiome is a primary target for the prebiotic activity of XOS. Omics technologies are used to investigate how this compound and other XOS selectively stimulate the growth of beneficial bacteria, such as Bifidobacterium and Lachnospiraceae. nih.gov Future research will aim to understand the specific "xylan utilization regulons"—clusters of genes that bacteria use to depolymerize and metabolize xylans and XOS—and how they respond to specific oligosaccharides like this compound. researchgate.net
Plant Systems Biology: In the context of producing XOS from biomass, systems biology is used to understand xylan (B1165943) biosynthesis in plants. nih.govnih.gov By identifying the genes and metabolic pathways that supply the precursors for xylan, such as nucleotide sugars and acetyl-CoA, it may become possible to engineer plants to produce xylans that are more easily converted into this compound. nih.govup.ac.za
Innovative Bioengineering Strategies for this compound-Related Pathways and Applications
Building on the knowledge gained from systems biology and enzyme engineering, the next frontier is the application of innovative bioengineering strategies to control entire metabolic pathways related to this compound. This involves engineering both microbial and plant systems for enhanced production and utilization.
Metabolic Engineering of Microorganisms: Beyond just expressing a single enzyme, researchers are engineering the complete metabolic pathways of microorganisms. For example, strains of bacteria like Thermoanaerobacterium aotearoense have been engineered to not only break down xylan but also to efficiently ferment the resulting sugars into valuable products like L-lactic acid. nih.gov An engineered strain was shown to produce lactic acid directly from xylan, demonstrating an ability to metabolize its breakdown products, which include xylo-oligosaccharides. nih.gov Future strategies could involve engineering microbes to specifically utilize this compound as a feedstock for the production of high-value chemicals or biofuels.
Engineering Plant Cell Walls: A long-term and ambitious strategy involves altering the biosynthesis of xylan directly within the plant. nih.gov By manipulating the expression of genes involved in xylan synthesis and modification, it could be possible to create "designer" biomass with xylan structures that are optimized for enzymatic release of this compound. nih.gov This could significantly reduce the cost and complexity of downstream processing for XOS production. nih.gov This approach requires a deep understanding of the coordination between cell wall biosynthesis and other interdependent biological processes within the plant. cam.ac.uk
These integrated bioengineering strategies represent a shift from simply producing a compound to designing entire biological systems for its efficient synthesis and application, paving the way for the sustainable use of this compound in various industrial sectors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
